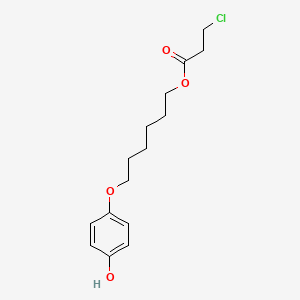

3-氯丙酸 6-(4-羟基苯氧基)己基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester" is not directly mentioned in the provided papers. However, the papers discuss various esters and derivatives of chlorinated propanoic acids and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives is described, which are potent histone deacetylase inhibitors (HDACIs) with potential anticancer activity . Additionally, microbial reduction of 2-chloro-3-aryl-3-oxopropionic acid esters is discussed, leading to chlorohydroxyesters with high stereospecificity . The occurrence of 3-chloropropane-1,2-diol (3-CPD) esters in foods and their toxicological significance is also reviewed . Lastly, the synthesis of 3-amino-3-vinylpropanoic acid and its derivatives is presented .

Synthesis Analysis

The synthesis of chlorinated propanoic acid esters involves several steps, including saponification, hydrazinolysis, and reactions with trichloroacetonitrile and acetic anhydride . The use of DCC (dicyclohexylcarbodiimide) and azide coupling methods are employed to obtain various amide and amino acid ester derivatives. The transformation of esters into trichloroacetimidate or acetate followed by reaction with C-active nucleophiles in the presence of TMSOTf (trimethylsilyl trifluoromethanesulfonate) facilitates C-C bond formation . Microbial reduction is another method to obtain chlorohydroxyesters from chloro-oxopropionic acid esters .

Molecular Structure Analysis

The molecular structure of chlorinated propanoic acid esters is characterized by the presence of a chloro group and an ester function. The specific substituents and their positions on the propanoic acid backbone define the properties and reactivity of these compounds. For example, the presence of a 4-chlorophenyl group and a hydroxy group in the 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives influences their biological activity .

Chemical Reactions Analysis

The chemical reactions involving chlorinated propanoic acid esters include saponification, which converts esters into acids, and hydrazinolysis, which leads to the formation of hydrazides . The esters can also undergo reduction by microorganisms, leading to enantiomerically pure chlorohydroxyesters . These reactions are crucial for modifying the structure and enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester" are not directly reported, the properties of similar chlorinated propanoic acid esters can be inferred. These compounds are likely to have varying solubility in organic solvents and water, depending on the nature of their substituents. The presence of chloro and ester groups suggests that these compounds may exhibit polar characteristics. The toxicological aspects of chloropropanol esters, particularly 3-CPD esters, are of concern, especially when present in foodstuffs . The stability and reactivity of these esters are influenced by their molecular structure, which can be manipulated through different synthetic routes to obtain desired properties .

科学研究应用

1. 脂族羟基酚化的替代方法

3-(4-羟基苯基)丙酸,与 3-氯丙酸 6-(4-羟基苯氧基)己基酯相关,已被探索作为材料科学中可再生的构建模块。它增强了分子对苯并恶嗪环形成的反应性,为脂族 -OH 带有分子或大分子提供了苯并恶嗪的特定性质。这种新颖的方法在合成具有适合于广泛用途的热和热机械性能的材料中具有应用 (Trejo-Machin 等人,2017)。

2. 在除草剂降解中的作用

对除草剂苯氧丙乙酯的研究表明,它水解为化合物,包括 2-(4-羟基苯氧基)丙酸乙酯,其结构与所讨论的酯相似。这项研究提供了对环境和农业背景下类似化合物行为的见解,特别是关于不同粘土矿物上的降解机制 (Pusino 等人,1996)。

3. 在食品中的潜在形成

与 3-氯丙酸酯密切相关的氯丙醇的研究表明它们存在于某些食品中,特别是在精制食用油中。了解它们的形成机制、发生和潜在健康影响对于食品安全和法规至关重要 (Hamlet 等人,2011)。

4. 在生物催化中的应用

已探索了与本化合物结构相似的 2-氯丙酸和它们的酯衍生物的对映选择性酶促合成。这些化合物是各种化学品,特别是除草剂合成的重要中间体。对新型海洋微生物酯酶的研究证明了生物催化生产光学纯化合物的潜力 (Cao 等人,2016)。

5. 有机合成中的反应

对与 3-氯丙酸 6-(4-羟基苯氧基)己基酯结构相似的酯的微生物还原的研究表明了它们在有机合成中的潜力。这些酯可以转化为有价值的手性化合物,在制药和化工行业中很有用 (Cabon 等人,1992)。

安全和危害

作用机制

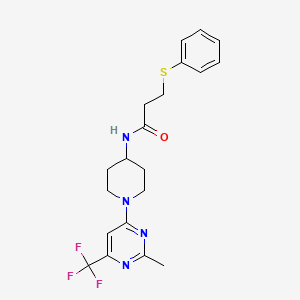

3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester, also known as 6-(4-Hydroxyphenoxy)hexyl 3-chloropropanoate, is a chemical compound with the molecular formula C15H21ClO4 . This compound is a clear, pale liquid with a molecular weight of 300.78 g/mol . It is often used in laboratory settings for various research and development needs .

属性

IUPAC Name |

6-(4-hydroxyphenoxy)hexyl 3-chloropropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClO4/c16-10-9-15(18)20-12-4-2-1-3-11-19-14-7-5-13(17)6-8-14/h5-8,17H,1-4,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUNXERWJHZWMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCCCOC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropropanoic acid 6-(4-hydroxyphenoxy)hexyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)

![(Z)-4-benzoyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012181.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![6-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3012186.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B3012196.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B3012197.png)